ALGAL AMINO ACID MIXTURE (U-13C)
Description
Theoretical Foundations of Carbon Isotope Fractionation and Enrichment
The principles of carbon isotope fractionation and enrichment form the theoretical bedrock of stable isotope tracing. Naturally occurring carbon is predominantly a mix of two stable isotopes: the lighter and more abundant ¹²C (about 98.9%) and the heavier ¹³C (about 1.1%). wikipedia.orgmedchemexpress.com Isotope fractionation refers to the slight differences in the reaction rates of molecules containing these different isotopes, leading to a change in their relative abundance in the products of a chemical or physical process. britannica.com This phenomenon, driven by kinetic and equilibrium isotope effects, results in the enrichment of one isotope over another. britannica.comnih.gov
In biological systems, enzymes often exhibit a preference for the lighter ¹²C isotope, resulting in a depletion of ¹³C in the products of metabolic reactions. nih.gov This natural fractionation is a key consideration in labeling experiments. Enrichment, in the context of stable isotope tracing, involves intentionally increasing the concentration of a specific isotope, like ¹³C, in a substrate to a level significantly above its natural abundance. britannica.com This "labeled" substrate is then introduced into a biological system, and the incorporation of the heavy isotope into various metabolites is tracked over time.
The core principle of ¹³C labeling is to introduce a carbon source enriched with ¹³C into a biological system and then trace the path of these labeled carbon atoms as they are incorporated into various metabolites. wikipedia.orgyoutube.com By analyzing the mass distribution of these metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can map the flow of carbon through metabolic networks. wikipedia.orgeurisotop.com This allows for the identification of active and inactive pathways, the quantification of metabolic fluxes (the rates of reactions), and the determination of how different nutrients contribute to the synthesis of cellular components. nih.govnih.gov
When a uniformly ¹³C-labeled compound, where all carbon atoms are ¹³C, is used as a tracer, it introduces a distinct mass shift in all downstream metabolites derived from it. youtube.com For example, if a cell is grown in a medium containing uniformly ¹³C-labeled glucose, the intermediates of glycolysis, the Krebs cycle, and any amino acids synthesized from these pathways will also become enriched in ¹³C. nih.gov By measuring the degree of ¹³C enrichment in these molecules, scientists can gain a detailed understanding of cellular metabolism. nih.govnih.gov
The use of stable isotopes like ¹³C offers several significant advantages over their radioactive counterparts (e.g., ¹⁴C) in modern research. nih.gov
| Feature | Stable Isotopes (e.g., ¹³C) | Radioisotopes (e.g., ¹⁴C) |
| Safety | Non-radioactive and do not emit harmful radiation, making them safe for use in a wider range of studies, including those involving humans. researchgate.netnih.gov | Emit ionizing radiation, posing health risks and requiring specialized handling and disposal procedures. nih.gov |
| Stability | Do not decay over time, providing a consistent and long-lasting tracer signal. researchgate.netnih.gov | Undergo radioactive decay, which can complicate long-term studies. nih.gov |
| Detection | Can be detected simultaneously with other stable isotopes, allowing for multi-tracer experiments. researchgate.net | Detection methods are highly sensitive but can be more complex to implement for multiple tracers simultaneously. nih.gov |
| Isotope Effect | Generally exhibit a smaller isotope effect, meaning their chemical behavior is more similar to the naturally abundant isotope, leading to more accurate tracing. researchgate.netresearchgate.net | Can have a more pronounced isotope effect, potentially altering the rates of the reactions being studied. nih.gov |
The primary disadvantages of stable isotopes are the higher cost of producing the labeled compounds and the expensive analytical equipment required for their detection. researchgate.netresearchgate.net
Historical Development and Evolution of Isotopic Labeling Methodologies
The journey of isotopic labeling began in the early 20th century with the pioneering work of scientists like George de Hevesy, who first used radioactive isotopes as tracers in biological systems. nih.gov Early research predominantly relied on radioisotopes like ¹⁴C to delineate many of the metabolic pathways we know today. nih.gov
The post-war era saw a surge in the availability of radioisotopes, which led to their widespread adoption in biological research. nih.gov However, the development of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy in the mid-20th century paved the way for the use of stable isotopes. nih.gov Schoenheimer and Rittenberg were among the first to utilize stable isotopes, specifically deuterium (B1214612) (²H), to study metabolic processes. nih.gov
The 1980s marked a significant turning point as advancements in NMR and MS technologies, coupled with the development of computational methods, made stable isotope tracing a more feasible and attractive alternative to radiolabeling. nih.gov This led to the development of sophisticated techniques like metabolic flux analysis (MFA), which relies on stable isotope experiments to quantify the rates of metabolic reactions. nih.gov The increasing availability and affordability of uniformly ¹³C-labeled substrates, such as those derived from algae, have further propelled the use of these powerful research tools. nih.govnih.gov
Role of Uniformly ¹³C-Labeled Compounds in Systems Biology and Environmental Science
Uniformly ¹³C-labeled compounds, particularly mixtures of amino acids derived from algae, have become invaluable tools in both systems biology and environmental science. pubcompare.aiisolife.nl
In systems biology , which aims to understand the complex interactions within biological systems, ¹³C-labeled compounds are used to build comprehensive models of cellular metabolism. acs.orgresearchgate.net By tracing the flow of ¹³C from a labeled nutrient source through the entire metabolic network, researchers can gain a holistic view of how cells respond to genetic or environmental perturbations. nih.govnih.gov This approach is crucial for understanding the metabolic reprogramming that occurs in diseases like cancer and for identifying potential therapeutic targets. alfa-chemistry.com
In environmental science , stable isotopes are used to trace the flow of nutrients and energy through ecosystems. musechem.com For instance, ¹³C-labeled compounds can be used to study carbon cycling, food web dynamics, and the metabolic interactions between different organisms in a community. musechem.comfrontiersin.org Uniformly ¹³C-labeled algal products are particularly useful in these studies as algae form the base of many aquatic food webs. frontiersin.org By analyzing the isotopic composition of various organisms, scientists can reconstruct dietary relationships and understand how ecosystems respond to environmental changes. musechem.com
Properties
Molecular Weight |
NA |
|---|---|
Purity |
98% |
Origin of Product |
United States |
The Algal Amino Acid Mixture U 13c As a Biomolecular Tracer
Rationale for Utilizing Algal-Derived Universal ¹³C Amino Acid Mixtures
The use of algal-derived amino acid mixtures uniformly labeled with ¹³C offers distinct advantages for researchers. The production method ensures a broad representation of amino acids, and their biological origin makes them highly suitable for a wide range of studies in biology and ecology.
Comprehensive Labeling Across Diverse Amino Acid Pools
A primary advantage of using algal-derived ¹³C amino acids is the comprehensive and uniform nature of the labeling. When microalgae are cultivated autotrophically with ¹³CO₂ as the exclusive carbon source, the ¹³C isotope is integrated into all of the organism's carbon-based biomolecules, including the full spectrum of proteinogenic amino acids. nih.govnih.gov This process ensures that the resulting amino acid mixture is not just a collection of individually labeled compounds, but a naturally synthesized, complex mixture where all constituent amino acids are universally labeled.
This method provides a distinct advantage over analyzing individual peptides, as it allows for the assessment of labeling in protein-hydrolyzed amino acids, although some amino acids may be degraded during processing. acs.org Commercial preparations, for instance, often contain 16 of the common amino acids, noting deficiencies in sensitive compounds like glutamine, asparagine, cysteine, and tryptophan which can degrade during hydrolysis. sigmaaldrich.com The uniform labeling of the entire carbon skeleton of each amino acid provides a strong and easily detectable signal in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, making it an invaluable tool for quantitative proteomics and metabolic research. nih.govcore.ac.uk
Suitability for Broad Biological and Ecological Applications
The ¹³C-labeled algal amino acid mixture is a versatile tool for tracing metabolic pathways and has been used to investigate the metabolism of various organisms. nih.gov One key application is in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful technique in quantitative proteomics to identify and quantify relative changes in protein abundance. washington.edunih.gov By incorporating the "heavy" ¹³C-labeled amino acids into proteins, researchers can distinguish between different cell populations and monitor changes in the proteome with high precision. nih.gov
In metabolic flux analysis (MFA), these mixtures are used to track the flow of carbon atoms through metabolic networks. nih.govmdpi.com13cflux.net By measuring the distribution of ¹³C in metabolic intermediates, scientists can quantify the activity of various pathways, identify metabolic bottlenecks, and understand how organisms respond to genetic or environmental changes. nih.govmdpi.com For example, studies on the oleaginous microalga Chlorella protothecoides have used ¹³C-labeled substrates to map its central carbon metabolism and lipid synthesis pathways. nih.govnih.gov
Furthermore, these labeled mixtures are employed in ecological studies to trace nutrient cycling and food web dynamics. A study using uniformly ¹³C-labeled protein from the alga Spirulina platensis successfully determined amino acid essentiality in vivo by tracking the isotopic enrichment in a laying hen and its eggs. nih.govnih.govcapes.gov.br This demonstrates the utility of algal-derived tracers in whole-organism and ecosystem-level research. The isotopic signatures of individual amino acids can also be used to understand the sources and degradation state of organic matter in environmental samples, such as estuaries. xmu.edu.cn
Production and Purification Methodologies for ALGAL AMINO ACID MIXTURE (U-13C)
The production of Algal Amino Acid Mixture (U-¹³C) is a multi-step process that begins with the careful cultivation of specific microalgae species under a ¹³CO₂-enriched atmosphere, followed by harvesting, protein extraction, and purification of the constituent amino acids.
Algal Cultivation under ¹³CO₂ Enriched Atmospheres
The foundational step in producing the labeled mixture is the cultivation of microalgae in a closed system, such as a photobioreactor, where the atmosphere is enriched with ¹³CO₂. This ensures that the ¹³C isotope is the primary carbon source for photosynthesis and, consequently, for the synthesis of all cellular components, including proteins and their amino acid building blocks. nih.govnih.gov
To achieve maximal incorporation of ¹³C and high biomass yield, cultivation conditions must be meticulously optimized. Key factors include:
CO₂ Concentration: While elevated CO₂ levels can enhance growth, very high concentrations can be inhibitory. The optimal CO₂ concentration varies by species, but studies have shown that enrichment can significantly boost productivity.
Light Intensity and Cycle: Light is a critical factor for photosynthesis. The intensity and duration of light exposure must be tailored to the specific algal species to maximize growth rate without causing photoinhibition.
pH of the Medium: The pH of the growth medium affects nutrient availability and algal metabolism. It must be maintained within the optimal range for the chosen species.
By controlling these parameters, producers can maximize the growth rate and ensure that the algae efficiently fix the supplied ¹³CO₂, leading to a high degree of uniform labeling throughout the biomass.
The choice of microalgal species is critical as it directly influences the amino acid profile of the final product. Different species have varying protein content and amino acid compositions. Species like Spirulina platensis and various Chlorella species are often used due to their high protein content and robust growth characteristics. nih.govnih.gov The selection is based on the desired balance of essential and non-essential amino acids in the final mixture. nih.govnih.gov After cultivation, the algal biomass is harvested. The proteins are then extracted from the cells, a process which may involve cell disruption techniques like maceration or freeze-thawing. nih.gov The extracted protein is subsequently hydrolyzed, typically using acid, to break it down into its constituent free amino acids. The final step involves purifying the amino acid mixture from other hydrolysis products and cellular debris, often using techniques like chromatography, to yield the final high-purity Algal Amino Acid Mixture (U-¹³C). nih.gov
Below is a table showing the amino acid profiles of several microalgae species, illustrating the compositional differences that guide species selection.
| Amino Acid | Chlorella vulgaris ( g/100g protein) | Arthrospira platensis ( g/100g protein) | Nostoc sp. ( g/100g protein) | Dunaliella salina ( g/100g protein) | Pleurochrysis carterae ( g/100g protein) |
| Aspartic Acid | 7.91 | 7.95 | 8.16 | 8.87 | 9.01 |
| Threonine | 4.12 | 4.15 | 4.41 | 4.52 | 4.78 |
| Serine | 3.98 | 4.01 | 4.12 | 4.35 | 4.51 |
| Glutamic Acid | 9.14 | 9.87 | 10.11 | 10.54 | 10.98 |
| Proline | 4.11 | 4.23 | 4.31 | 4.44 | 4.65 |
| Glycine | 5.12 | 5.21 | 5.34 | 5.56 | 5.78 |
| Alanine | 7.14 | 7.23 | 7.41 | 7.65 | 7.89 |
| Valine | 5.21 | 5.34 | 5.56 | 5.78 | 5.91 |
| Methionine | 1.89 | 1.95 | 2.01 | 2.12 | 2.23 |
| Isoleucine | 3.78 | 3.89 | 4.01 | 4.21 | 4.43 |
| Leucine | 7.56 | 7.78 | 7.98 | 8.21 | 8.43 |
| Tyrosine | 3.21 | 3.34 | 3.54 | 3.76 | 3.98 |
| Phenylalanine | 4.56 | 4.78 | 4.98 | 5.12 | 5.34 |
| Lysine (B10760008) | 6.78 | 6.98 | 7.12 | 7.34 | 7.54 |
| Histidine | 1.98 | 2.01 | 2.13 | 2.23 | 2.34 |
| Arginine | 6.12 | 6.23 | 6.43 | 6.65 | 6.87 |
| Data derived from a study on the amino acid composition of microalgae proteins. |
Extraction and Hydrolysis Procedures for Amino Acid Isolation
To utilize the ¹³C-labeled amino acids from the algal source, they must first be liberated from the proteins they constitute. This is primarily achieved through chemical hydrolysis, with acid hydrolysis being the most common method.
The process begins with the lyophilized (freeze-dried), homogenized algal biomass. ucdavis.edu The goal of hydrolysis is to break the peptide bonds that link the amino acids together in the protein chains. The most prevalent technique involves using a strong acid, typically 6 M hydrochloric acid (HCl), at elevated temperatures. ucdavis.edu During this process, the protein is completely broken down into its constituent free amino acids.
Following hydrolysis, the sample contains a mixture of free amino acids, salts, and other acid-stable components. It is often necessary to remove lipids that may have survived the hydrolysis. This can be done by adding a mixture of organic solvents, such as heptane (B126788) and chloroform, which separates the lipophilic compounds from the aqueous amino acid-containing layer. ucdavis.edu The final hydrolysate is then dried, often under a stream of nitrogen gas, to remove the acid and any remaining solvents before proceeding to purification steps. ucdavis.edu
| Step | Procedure | Purpose |
| 1. Preparation | Dry, homogenized algal protein material is placed in a borosilicate vial. | To ensure a uniform sample for consistent reaction. |
| 2. Acid Addition | 6 M Hydrochloric Acid (HCl) is added to the sample. The vial is flushed with nitrogen gas and sealed. | To provide the acidic environment needed to break peptide bonds. Nitrogen flush prevents oxidation. |
| 3. Heating | The sealed vial is heated in an oven, for instance at 150°C for 70 minutes. ucdavis.edu | To accelerate the chemical reaction of peptide bond cleavage. |
| 4. Lipid Removal | After cooling, organic solvents (e.g., heptane:chloroform) are added to the hydrolysate. The mixture is vortexed, and the organic layer is discarded. ucdavis.edu | To remove any remaining lipids from the sample which could interfere with later analysis. |
| 5. Drying | The sample is dried in a heating block under a gentle stream of nitrogen gas. ucdavis.edu | To remove residual acid and solvents, resulting in a concentrated amino acid mixture. |
Chromatographic and Other Purification Techniques for Research-Grade Mixtures
After hydrolysis, the resulting mixture contains not only the desired ¹³C-labeled amino acids but also salts, residual chemicals, and potentially other materials derived from the algal source. isotope.com To obtain a research-grade mixture suitable for sensitive applications like mass spectrometry, a series of purification steps are essential. Separation is generally achieved through various forms of chromatography, which exploit the different physicochemical properties of the amino acids, such as charge and polarity. pressbooks.pub
Cation-exchange chromatography is a common initial clean-up step for samples with a significant inorganic matrix. ucdavis.edu In this technique, amino acids, which are positively charged at an acidic pH, bind to a negatively charged solid support, while neutral and negatively charged impurities are washed away.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for separating individual amino acids from one another. researchgate.net In RP-HPLC, the stationary phase is nonpolar, and a polar mobile phase is used. Amino acids with more nonpolar side chains interact more strongly with the stationary phase and thus elute later than more polar amino acids. pressbooks.pub By using a gradient elution, where the polarity of the mobile phase is gradually decreased, a high-resolution separation of the amino acid mixture can be achieved. acs.org
Ultrafiltration may also be employed to separate proteins and other macromolecules based on size. For instance, membranes with a specific molecular weight cutoff can be used to concentrate protein isolates before or after other purification stages. nih.gov The final product is a purified mixture of ¹³C-labeled free amino acids, which may then be lyophilized to a solid form for storage and use. sigmaaldrich.comsigmaaldrich.com
| Technique | Principle of Separation | Application in Purification |
| Cation-Exchange Chromatography | Separation based on charge. Positively charged amino acids bind to a negatively charged stationary phase. ucdavis.edu | Used for initial sample clean-up to remove inorganic ions and other non-amino acid contaminants. |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on polarity. Nonpolar amino acids are retained longer on a nonpolar stationary phase. acs.orgpressbooks.pub | High-resolution separation of individual amino acids from the mixture to achieve high purity. researchgate.net |
| Ultrafiltration | Separation based on molecular size using a semi-permeable membrane. nih.gov | Can be used to concentrate protein solutions or remove components of a different molecular weight class. |
| Thin Layer Chromatography (TLC) | Separation based on polarity, where components move at different rates across a stationary phase (e.g., silica (B1680970) gel) carried by a mobile solvent. pressbooks.pub | Often used for qualitative analysis to check the purity and identify components of the mixture. |
Advanced Experimental Design and Application Paradigms
Design of Isotopic Labeling Experiments Utilizing ALGAL AMINO ACID MIXTURE (U-13C)
The unique properties of the U-13C Algal Amino Acid Mixture allow for its integration into various powerful experimental designs, including pulse-chase strategies, steady-state labeling, and parallel labeling experiments.
Pulse-chase analysis is a powerful method for examining cellular processes that occur over time. wikipedia.org The experiment involves two distinct phases: the "pulse," where cells are briefly exposed to a labeled compound, and the "chase," where the labeled compound is replaced by its unlabeled form. wikipedia.orgyoutube.com This technique allows researchers to track the metabolic fate of the labeled molecules through various pathways.
In this context, the U-13C Algal Amino Acid Mixture serves as the "pulse." Cells or organisms are incubated for a short period with this mixture, leading to the incorporation of ¹³C-labeled amino acids into newly synthesized proteins and other metabolites. wikipedia.org Subsequently, the "chase" phase is initiated by switching to a medium containing an excess of unlabeled amino acids. By collecting samples at various time points during the chase, researchers can track the progression of the ¹³C label as it moves from precursor pools into various metabolic end-products. youtube.com This dynamic approach is crucial for understanding the life cycles of proteins, including their synthesis, transport, and degradation, and for elucidating the sequence of metabolic transformations within a pathway. wikipedia.orgnih.gov For instance, pulse-chase experiments using ¹³C have been effectively used to study carbon partitioning from plants into rhizosphere microbial communities, demonstrating the flow of photosynthetically fixed carbon through the ecosystem. nih.govresearchgate.net
For the quantitative analysis of metabolic fluxes, it is often necessary for the biological system to reach a metabolic and isotopic steady state. nih.gov In this state, the concentrations of intracellular metabolites and their isotopic labeling patterns remain constant over time. nih.govnih.gov Isotopic non-stationary ¹³C metabolic flux analysis (INST-MFA) at a metabolic steady state is a robust framework for estimating fluxes, particularly in systems that label slowly. nih.gov
Achieving this steady state is often accomplished using a chemostat, a continuous culture device. nih.gov The U-13C Algal Amino Acid Mixture is supplied as the sole carbon source in the feed medium at a constant rate. Over time, the ¹³C from the amino acids is incorporated throughout the organism's metabolic network. Once the system reaches isotopic equilibrium, the specific distribution of ¹³C isotopes in various intracellular metabolites, especially proteinogenic amino acids, is measured, typically by mass spectrometry (MS). 13cflux.net This labeling pattern provides a detailed "fingerprint" of the metabolic activity. By applying computational models to these labeling patterns and known metabolic reaction networks, researchers can infer the rates (fluxes) of intracellular reactions that are otherwise impossible to measure directly. nih.gov13cflux.net
While a single tracer experiment can provide valuable data, the precision and scope of metabolic flux analysis can be significantly enhanced by performing parallel labeling experiments. vanderbilt.edu In this approach, multiple, separate cultures are grown under identical conditions, but each is fed a different ¹³C-labeled tracer. nih.govbiorxiv.org The data from these parallel experiments are then integrated for a combined flux analysis, a method that can improve flux precision and the ability to observe more independent fluxes. nih.gov
The U-13C Algal Amino Acid Mixture can be used as one of the tracers in such a parallel setup. For example, one experiment might utilize the algal mixture, while parallel experiments use specifically labeled substrates like [1,2-¹³C]glucose or [U-¹³C]glutamine. nih.govbiorxiv.org Different tracers provide distinct labeling patterns that offer better resolution for different parts of the metabolic network. nih.gov Studies have shown that tracers optimal for resolving fluxes in glycolysis and the pentose (B10789219) phosphate (B84403) pathway may perform poorly for the TCA cycle, and vice versa. nih.govnih.gov By combining data from multiple tracers, a more accurate and highly resolved model of the entire central metabolism can be constructed. nih.gov This approach has been demonstrated in large-scale studies, such as an integrated analysis of 14 parallel labeling experiments in Escherichia coli, which allowed for a detailed comparison of the performance of numerous isotopic tracers. nih.gov
| Tracer Example | Optimal Pathway Resolution | Rationale |
| [1,2-¹³C]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | The specific labeling pattern helps distinguish between carbon flow through the upper parts of metabolism. nih.gov |
| [U-¹³C]Glutamine | TCA Cycle | As glutamine feeds directly into the TCA cycle via α-ketoglutarate, this tracer provides high resolution for this pathway. nih.gov |
| U-13C Algal Amino Acid Mix | Amino Acid Biosynthesis, Central Metabolism | Provides a broad, uniform labeling of precursor pools for a comprehensive baseline analysis. |
| [4,5,6-¹³C]Glucose | TCA Cycle, Anaplerotic Reactions | This tracer provides optimal flux resolution in the lower part of central metabolism. nih.gov |
Integration into Diverse Biological Systems for Research
The U-13C Algal Amino Acid Mixture is a versatile tool that can be readily integrated into studies across a wide range of biological systems, from single-celled microbes to complex multicellular organisms.
In microbial research, ¹³C-Metabolic Flux Analysis (¹³C-MFA) has become a primary tool for quantitative analysis of metabolic phenotypes. 13cflux.netvanderbilt.edu The U-13C Algal Amino Acid Mixture serves as an excellent, nutrient-rich, and fully labeled substrate for culturing a variety of microorganisms, including bacteria, fungi, and other algae. nih.govnih.govnih.gov Using this mixture in a minimal medium ensures that all incorporated carbon is derived from a known, labeled source, which is a critical requirement for accurate flux analysis. nih.gov By analyzing the ¹³C patterns in the biomass, particularly in protein-bound amino acids, researchers can elucidate the metabolic network, identify active pathways, and discover metabolic bottlenecks. nih.gov This knowledge is fundamental for metabolic engineering efforts aimed at improving strains for the production of biochemicals, fuels, and pharmaceuticals. nih.gov13cflux.net
Understanding the metabolic interactions within microbial communities is crucial for fields ranging from environmental science to human health. A significant challenge is to dissect the metabolic activity of individual species within a complex mixture. plos.org Isotope labeling provides a powerful solution. By supplying a U-13C Algal Amino Acid Mixture to a microbial community, researchers can trace the flow of carbon through the ecosystem. nih.gov
Furthermore, by using an algal amino acid mixture that is dually labeled with both ¹³C and ¹⁵N, it becomes possible to simultaneously track the flow of both carbon and nitrogen. nih.gov This dual-isotope approach provides unprecedented insight into nutrient cycling and metabolic cross-feeding between different species. For example, ¹³C¹⁵N-MFA has been used to provide the first quantitative nitrogen flux distributions in mycobacteria, establishing the central role of specific amino acids as nitrogen donors. nih.gov Such studies reveal which organisms are primary consumers of the supplied nutrients and how those nutrients are exchanged and transformed within the community. Modern techniques that analyze labeled peptides can even trace fluxes back to the specific microbial species from which they originated, offering a path to deconvolve highly complex community-level metabolism. plos.org
| Key Amino Acid | Role in Nitrogen Metabolism (as observed in Mycobacteria) nih.gov |
| Glutamate (B1630785) | Established as the central node and primary nitrogen donor for the biosynthesis of other amino acids through transamination reactions. |
| Glutamine | Acts as a significant nitrogen donor, showing high carbon-nitrogen flux. |
| Aspartate | Serves as another key nitrogen donor in various biosynthetic pathways. |
Microbial Systems (Bacteria, Algae, Fungi)
Studies of Mixotrophic Metabolism in Microalgae
Mixotrophy, the ability of an organism to utilize both phototrophic (light) and heterotrophic (organic carbon) modes of nutrition, is a key metabolic strategy for many microalgae. Understanding the intricate balance and interplay between these pathways is crucial. The U-¹³C algal amino acid mixture is an invaluable tool in these investigations.
Researchers can introduce the labeled amino acid mixture into the growth medium of mixotrophic microalgae to trace the uptake and assimilation of external organic nitrogen and carbon sources. By analyzing the ¹³C enrichment in intracellular metabolites and protein-bound amino acids over time, it is possible to dissect the contribution of heterotrophically acquired amino acids from those synthesized de novo via photosynthesis. For instance, studies on the oleaginous microalga Chlorella protothecoides have used ¹³C-labeled glucose to trace carbon flux through glycolysis, the pentose phosphate pathway, and the TCA cycle under heterotrophic conditions. nih.gov A similar principle applies when using a U-¹³C amino acid mixture, with the added benefit of simultaneously tracing both carbon skeletons and amino nitrogen, providing a more complete picture of nutrient assimilation. This approach helps elucidate how the availability of external amino acids influences central carbon metabolism, nitrogen assimilation pathways, and the synthesis of valuable bioproducts like lipids. nih.gov
Mammalian Cell Culture Systems (Non-Clinical Research)
In the realm of non-clinical mammalian cell research, the U-¹³C algal amino acid mixture is instrumental for detailed metabolic phenotyping and understanding cellular responses to various stimuli.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful quantitative proteomics technique that relies on the metabolic incorporation of "heavy" labeled amino acids. youtube.com While SILAC traditionally uses specific labeled amino acids like lysine (B10760008) and arginine, a U-¹³C algal amino acid mixture can be used to broadly label the entire proteome. youtube.comnih.gov
When mammalian cells are cultured in a medium where the standard amino acids are replaced with the U-¹³C algal mixture, all newly synthesized proteins will incorporate these heavy amino acids. youtube.com This allows for the precise measurement of protein synthesis and degradation rates. By using mass spectrometry to compare the ratio of heavy (¹³C-labeled) to light (¹²C) peptides over time, researchers can quantify the turnover of individual proteins or the entire proteome. youtube.com This method has been pivotal in understanding the dynamics of the proteome in various cell lines, such as HEK293 cells, and how these dynamics change in response to different conditions. nih.govrsc.org The comprehensive labeling from the mixture ensures that a wide array of proteins can be monitored, providing a global view of protein homeostasis.
Mammalian cells, particularly rapidly proliferating cancer cells and those used in biopharmaceutical production (like Chinese Hamster Ovary, or CHO, cells), consume large amounts of nutrients and secrete various metabolic by-products. pnas.org Identifying the origin of these by-products is key to optimizing cell culture processes and understanding disease metabolism.
By supplying U-¹³C algal amino acid mixture in the culture medium, researchers can trace the metabolic fate of each amino acid. pnas.org When a cell metabolizes these labeled amino acids, the ¹³C label is incorporated into downstream metabolites and secreted by-products. pnas.org Using techniques like gas chromatography-mass spectrometry (GC-MS), scientists can identify which amino acids contribute to the formation of specific by-products. pnas.org For example, studies have successfully used ¹³C-labeled amino acids, including those derived from algal sources, to trace the origins of by-products in CHO cell cultures, identifying major contributions from the catabolism of branched-chain amino acids (leucine, isoleucine, valine) and aromatic amino acids (tyrosine, phenylalanine). pnas.org
Plant Systems (Excluding Agricultural Yield Optimization)
In fundamental plant biology, understanding the synthesis, transport, and allocation of amino acids is crucial for comprehending plant growth and development. The U-¹³C algal amino acid mixture serves as a sophisticated tracer for these studies. Research in this area focuses on the subcellular and tissue-level metabolism, distinct from efforts to directly enhance crop yields.
By feeding labeled amino acids to plant cell cultures, such as those from soybean embryos, or by introducing them into the transport system of whole plants, scientists can track their movement and incorporation into proteins in different organelles like chloroplasts, mitochondria, and the cytosol. acs.org High-resolution mass spectrometry can then be used to analyze peptides from specific proteins, revealing the extent of ¹³C labeling. acs.org This provides insights into organelle-specific amino acid pools and protein synthesis activities. acs.org Such studies help to unravel the complex network of amino acid metabolism and its regulation within the plant cell, contributing to our basic understanding of plant physiology.
Invertebrate Model Organisms (Non-Clinical Research)
Invertebrate models like the fruit fly (Drosophila melanogaster) and the nematode worm (Caenorhabditis elegans) are powerful systems for studying genetics, development, and metabolism due to their short life cycles and conserved biological pathways. nih.gov Stable isotope labeling with a U-¹³C algal amino acid mixture allows for in vivo quantitative proteomics and metabolic analyses in these organisms.
The standard method involves feeding the invertebrates a diet that is fully labeled with ¹³C. This is typically achieved by growing the food source, such as yeast (S. cerevisiae) for Drosophila or bacteria (E. coli) for C. elegans, on a medium containing the U-¹³C algal amino acid mixture. nih.govnih.gov The invertebrates consume this labeled food, incorporating the heavy amino acids into their own proteins and metabolites over one or more generations. nih.gov This whole-organism labeling enables researchers to perform quantitative comparisons of proteomes between different experimental conditions, such as comparing wild-type animals to genetic mutants or studying the response to starvation. nih.govacs.org For example, this approach has been used to study lipogenesis in C. elegans and to map proteomic changes during metamorphosis in Drosophila. nih.govnih.gov
Analytical Techniques for 13c Enrichment Quantification and Isotopomer Analysis
Mass Spectrometry-Based Detection Methods
Mass spectrometry stands as a cornerstone for the analysis of ¹³C-labeled compounds, offering high sensitivity and the ability to differentiate between isotopes. Various hyphenated mass spectrometry techniques are employed to separate and quantify the isotopic enrichment in complex mixtures of amino acids derived from algae.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Enrichment
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized and powerful tool for the analysis of ¹³C isotopic enrichment in protein-derived amino acids from algal biomass. nih.govnih.gov This technique combines the separation capabilities of gas chromatography with the mass analysis of a mass spectrometer to identify and quantify different isotopologues. nih.gov In a typical workflow, algal proteins are first hydrolyzed to release individual amino acids. These amino acids then undergo derivatization to increase their volatility, making them suitable for GC analysis. nih.govsigmaaldrich.com As the derivatized amino acids elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra provide information on the mass-to-charge ratio of the fragments, allowing for the determination of ¹³C incorporation. nih.gov
Studies have demonstrated the utility of GC-MS in tracking the metabolic fate of ¹³C-labeled substrates, such as glucose, in oleaginous microalgae like Chlorella protothecoides. nih.gov By analyzing the labeling patterns of protein-bound amino acids, researchers can elucidate the metabolic network, including pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle. nih.gov Furthermore, GC-MS analysis can reveal the relative activities of different metabolic pathways under various conditions, such as nitrogen limitation, which can influence lipid biosynthesis. nih.gov
A critical step in the GC-MS analysis of amino acids is derivatization, which is necessary due to their polar nature. sigmaaldrich.com Derivatization replaces active hydrogens on functional groups with nonpolar moieties, thereby increasing the volatility and thermal stability of the amino acids for GC analysis. sigmaaldrich.commdpi.com
Several derivatization reagents are employed, with silylation being a common technique. sigmaaldrich.com One such reagent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com These TBDMS derivatives are known to be more stable and less sensitive to moisture compared to other silylating agents. sigmaaldrich.com The reaction with MTBSTFA, often followed by heating, ensures complete derivatization of the amino acids before GC-MS analysis. sigmaaldrich.com
It's important to note that some amino acids can be challenging to analyze by GC-MS due to degradation during hydrolysis or difficulties in derivatization. For example, glutamine and asparagine are converted to glutamic acid and aspartic acid during acid hydrolysis, and tryptophan can be destroyed. ucdavis.edu
The quantification of mass isotopomer distributions (MIDs) is a key output of ¹³C labeling experiments analyzed by GC-MS. nih.gov MIDs represent the relative abundance of molecules with a specific number of ¹³C atoms. This information is crucial for metabolic flux analysis (MFA), which aims to determine the rates of metabolic reactions within a cell. nih.gov
After GC-MS analysis, the raw mass spectral data must be corrected for the natural abundance of isotopes in both the derivatization agent and the amino acid itself. nih.gov The corrected MIDs provide a detailed picture of how the ¹³C label from a substrate is distributed throughout the metabolic network and incorporated into proteinogenic amino acids. nih.gov For example, the analysis of TBDMS-derivatized amino acids produces various fragments, and the isotopic patterns of these fragments can be used to deduce the labeling state of the original amino acid. nih.gov
The table below illustrates a simplified example of mass isotopomer data for the amino acid Alanine, showing the relative abundance of different isotopologues.
| Isotopologue | Relative Abundance |
| M+0 | 50% |
| M+1 | 30% |
| M+2 | 15% |
| M+3 | 5% |
This is a hypothetical data table for illustrative purposes.
This detailed isotopic information allows researchers to distinguish between different metabolic pathways and quantify their relative contributions to the synthesis of specific amino acids. nih.gov
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) for Positional and Bulk Isotopic Ratios
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a highly precise technique used to determine the bulk and, in some cases, positional ¹³C isotopic ratios of individual amino acids. caltech.edu In this method, derivatized amino acids are separated by a gas chromatograph and then combusted in a reactor, converting the organic compounds into CO₂ gas. ucdavis.edu This CO₂ is then introduced into an isotope ratio mass spectrometer, which measures the ratio of ¹³C to ¹²C with high precision. ucdavis.edu
This technique is particularly valuable for determining the average ¹³C enrichment of each amino acid in a mixture. ucdavis.edu The precision of GC-C-IRMS allows for the detection of small variations in isotopic composition, which can provide insights into the biosynthetic origins and metabolic processing of amino acids. copernicus.org For accurate measurements, calibration with standards of known isotopic composition is essential. ucdavis.edu
While GC-C-IRMS is a powerful tool for bulk isotopic analysis, obtaining positional isotopic information (the ¹³C enrichment at specific carbon positions within the amino acid molecule) is more challenging and often requires specific fragmentation strategies or complementary analytical techniques. osti.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful and versatile alternative to GC-MS for the analysis of ¹³C-labeled amino acids. acs.orgresearchgate.net A significant advantage of LC-MS is that it often does not require the derivatization of amino acids, which simplifies sample preparation and avoids potential isotopic fractionation associated with the derivatization process. caltech.eduresearchgate.net This is particularly beneficial for analyzing complex mixtures of metabolites. acs.org
High-resolution mass spectrometry (HRMS), such as that performed on Orbitrap or time-of-flight (TOF) instruments, coupled with LC, provides highly accurate mass measurements. acs.orgnih.gov This accuracy allows for the confident identification of compounds and the precise determination of their isotopic composition. acs.org HRMS can distinguish between molecules with very similar masses, which is crucial for resolving different isotopologues in a complex biological sample. acs.org
LC-MS methods have been successfully applied to quantify the concentration and isotopic enrichment of amino acids in various biological samples. nih.gov The use of techniques like hydrophilic interaction liquid chromatography (HILIC) can effectively separate polar compounds like amino acids. mdpi.com
LC-MS and especially HRMS are exceptionally well-suited for the analysis of complex metabolite mixtures, such as those obtained from algal extracts. acs.orgnih.gov The high resolving power and mass accuracy of these instruments enable the simultaneous detection and quantification of a wide range of ¹³C-labeled metabolites, not just amino acids. nih.govrsc.org This provides a more comprehensive view of the metabolic state of the organism.
By analyzing the entire isotopic pattern of a peptide, for instance, it is possible to infer the ¹³C enrichment of its constituent amino acids without the need for protein hydrolysis. acs.org This approach avoids the degradation of certain amino acids that can occur during hydrolysis, providing a more complete picture of amino acid metabolism. acs.org Furthermore, LC-MS-based approaches can be used in untargeted metabolomics studies to identify and quantify thousands of features in a sample, discriminating biological signals from background noise and providing accurate molecular formulas through techniques like Isotopic Ratio Outlier Analysis (IROA). nih.gov
The following table provides a summary of the analytical techniques discussed:
| Technique | Analyte State | Key Advantage | Application in ¹³C-Algal Amino Acid Analysis |
| GC-MS | Derivatized | High sensitivity and established fragmentation libraries | Quantification of isotopic enrichment and mass isotopomer distributions in proteinogenic amino acids. nih.govnih.gov |
| GC-C-IRMS | Derivatized | High precision for bulk isotope ratios | Determination of bulk ¹³C enrichment in individual amino acids. caltech.eduucdavis.edu |
| LC-MS/HRMS | Native or Derivatized | Analysis of non-volatile and polar compounds without derivatization, high mass accuracy | Analysis of complex metabolite mixtures, including intact peptides, to infer amino acid enrichment. acs.orgnih.gov |
High-Resolution Peptide Mass Isotopologue Quantification
High-resolution mass spectrometry (HRMS) offers exceptional precision and accuracy for determining the molecular masses of peptides, making it an invaluable tool for quantifying the incorporation of ¹³C-labeled amino acids into proteins. nih.govacs.org When proteins are synthesized using the uniformly ¹³C-labeled algal amino acid mixture, the resulting peptides carry a distinct mass signature. HRMS instruments, such as orbital traps, can measure the mass-to-charge (m/z) distribution of these labeled peptides with high resolution, allowing researchers to distinguish between unlabeled peptides and those containing one or more ¹³C atoms. nih.govnih.gov
This technique, often referred to as peptide mass isotopologue quantification, provides a detailed assessment of amino acid metabolism. nih.govacs.orgnih.gov By analyzing the isotopic distribution within peptides, scientists can infer the level of ¹³C enrichment in the precursor amino acid pools. nih.govacs.org This method overcomes some limitations of traditional gas chromatography-mass spectrometry (GC/MS) analysis of hydrolyzed amino acids, where some amino acids may be degraded during sample processing. nih.govacs.orgresearchgate.net The analysis of intact peptides preserves spatial and temporal information related to the protein's biosynthetic origin. nih.govacs.orgnih.gov For instance, this approach can detect differences in enrichment based on the subcellular location of protein synthesis, such as in the chloroplasts, nucleus, or mitochondria of plant cells. nih.govacs.org
The data generated from HRMS can be used to create detailed isotopologue distribution profiles. By comparing the observed m/z distributions of labeled peptides to theoretically simulated distributions, researchers can validate the fidelity of the labeling and the accuracy of the quantification. nih.govacs.org
Table 1: Comparison of Analytical Techniques for ¹³C-Labeled Amino Acid Analysis
| Feature | High-Resolution Peptide Mass Isotopologue Quantification | Gas Chromatography-Mass Spectrometry (GC/MS) |
|---|---|---|
| Analyte | Intact peptides | Derivatized individual amino acids |
| Primary Advantage | Preserves spatial/temporal information; less sample degradation. nih.govacs.org | Well-established for quantifying ¹³C in individual amino acids. nih.gov |
| Instrumentation | High-resolution mass spectrometers (e.g., orbital trap). nih.govnih.gov | Gas chromatograph coupled to a mass spectrometer. |
| Information Provided | Isotopic enrichment in peptides, reflecting subcellular biosynthesis. nih.govacs.org | ¹³C enrichment in specific amino acids from total protein hydrolysate. |
| Potential Issues | Complex data analysis; requires sophisticated software. | Potential for amino acid degradation during hydrolysis. nih.govacs.orgresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Metabolic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed atomic-level information on the structure, dynamics, and metabolic fate of molecules. The use of algal amino acid mixtures uniformly labeled with stable isotopes like ¹³C is central to many advanced NMR applications.
Detection of ¹³C-¹³C Couplings for Pathway Elucidation
The uniform ¹³C labeling of the algal amino acid mixture is particularly advantageous for metabolic studies. When these amino acids are metabolized by an organism, the ¹³C atoms are incorporated into a wide range of downstream metabolites. Because the original amino acids are uniformly labeled, adjacent carbon atoms in the newly synthesized molecules will both be ¹³C. This allows for the detection of scalar couplings (J-couplings) between neighboring ¹³C nuclei (¹³C-¹³C couplings) in NMR spectra. nih.gov
Detecting these couplings is a definitive way to trace metabolic pathways, as it provides direct evidence of the covalent bonds formed during metabolism. nih.gov For example, ¹³C NMR can track the flow of carbon from ¹³C-labeled glucose through glycolysis and into amino acids and other metabolites. nih.govfrontiersin.org Multidimensional NMR experiments, such as ¹³C-¹³C COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are designed to correlate coupled ¹³C nuclei, providing unambiguous identification of metabolic products and their biosynthetic origins. nih.gov This information is crucial for understanding how cells re-engineer their metabolic networks under different physiological or pathological conditions. Direct ¹³C detection experiments are particularly powerful for this purpose, as they can reveal ¹³C-¹³C isotopomers without interference from protons. nih.govacs.org
Sample Preparation and Quality Control in Isotopic Measurements
The accuracy and precision of isotopic measurements using algal amino acid mixtures are highly dependent on meticulous sample preparation and rigorous quality control. These steps are essential to ensure that the measured isotopic ratios are representative of the biological sample and not an artifact of the analytical procedure. researchgate.net
Hydrolysis and Extraction Procedures for Amino Acids
To analyze the ¹³C enrichment of individual amino acids from proteins synthesized using the algal mixture, the protein must first be broken down into its constituent amino acids. The most common method for this is acid hydrolysis. ucdavis.edualexandraatleephillips.com This procedure typically involves heating the protein sample in 6 M hydrochloric acid (HCl) at elevated temperatures (e.g., 110-150 °C) for a period ranging from 70 minutes to 24 hours in an anoxic environment. ucdavis.eduosti.gov The duration of hydrolysis is critical, as incomplete hydrolysis results in low yields, while prolonged hydrolysis can lead to the degradation of certain amino acids. researchgate.net
Following hydrolysis, the resulting mixture, known as the hydrolysate, often requires further purification. Lipophilic compounds can be removed by extraction with an organic solvent mixture like heptane (B126788):chloroform. ucdavis.edu For samples with a high content of inorganic salts, cation-exchange chromatography is a common and effective method to isolate the amino acids from the matrix. researchgate.netucdavis.edu It is recommended that samples be stored at -20°C or below prior to hydrolysis to minimize degradation. researchgate.netosti.gov
Internal Standard Strategies for Analytical Accuracy
To ensure the accuracy and reproducibility of quantification, internal standards are incorporated into the analytical workflow. researchgate.netsepscience.com An internal standard is a compound of known quantity and isotopic composition that is added to the sample at an early stage of preparation. ucdavis.edu It experiences the same processing steps as the analyte and can therefore be used to correct for sample loss or variations in analytical response.
In the context of analyzing ¹³C-labeled amino acids, an ideal internal standard would be a mixture of amino acids with a different isotopic label, such as ¹⁵N or a combination of ¹³C and ¹⁵N, that is not naturally abundant in the sample. sepscience.com By comparing the signal of the analyte to the signal of the internal standard, variations introduced during derivatization (if required for GC analysis) and instrumental analysis can be normalized. researchgate.net The use of certified solution mixtures of labeled amino acids as internal standards is a key strategy for achieving high accuracy and precision in isotope dilution mass spectrometry methods. sepscience.com This approach helps to account for errors and ensures inter-laboratory comparability of data. researchgate.netalexandraatleephillips.com
Table 2: Common Compounds Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| Hydrochloric Acid | HCl |
| Heptane | |
| Chloroform | |
| ¹³C-Glucose | |
| ¹⁵N-Ammonium Chloride | ¹⁵NH₄Cl |
| Deuterium (B1214612) Oxide | D₂O |
| Carbon Dioxide | CO₂ |
| Nitrogen | N₂ |
| Glutamine | |
| Asparagine | |
| Cysteine | |
| Tryptophan | |
| Proline | |
| Taurine | |
| Threonine |
Applications in Metabolic Flux Analysis Mfa and Pathway Elucidation
Elucidating Intracellular Carbon Flow Dynamics
The journey of the ¹³C label from the algal amino acids provides a dynamic picture of carbon metabolism within the cell. This information is crucial for understanding how cells allocate resources and respond to genetic or environmental changes.
The amino acids within the algal mixture serve as precursors or are interconverted with key intermediates of central carbon metabolism. For instance, the catabolism of labeled amino acids introduces ¹³C into the Tricarboxylic Acid (TCA) cycle, glycolysis, and the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.gov By analyzing the labeling patterns of downstream metabolites, researchers can deduce the relative activities of these fundamental pathways. nih.govnih.gov For example, the distribution of ¹³C in glucose derived from gluconeogenesis can reveal the contributions of different anaplerotic and cataplerotic fluxes around the TCA cycle. This level of detail is essential for identifying metabolic bottlenecks or rerouting of pathways in various physiological or pathological states. frontiersin.orgnih.gov
The algal mixture is a direct tool for studying the biosynthesis and breakdown of amino acids themselves. When cells are cultured in the presence of this labeled mixture, the incorporation of ¹³C into newly synthesized amino acids can be monitored. This allows for the quantification of de novo synthesis rates versus the uptake of external amino acids. nih.govjove.com Conversely, the catabolism of the provided ¹³C-labeled amino acids can be traced by following the appearance of the label in central metabolic intermediates and end products. This provides valuable insights into how cells utilize amino acids as fuel sources or as building blocks for other molecules.
Amino acid catabolism provides carbon skeletons that are essential for the synthesis of other vital biomolecules, including lipids and nucleic acids. The ¹³C label from the algal amino acid mixture can be tracked into the fatty acid and ribose components of these macromolecules. bioforumconf.com For example, the carbon backbone of acetyl-CoA, the primary building block for fatty acid synthesis, can be derived from the breakdown of several amino acids. Similarly, the ribose-5-phosphate (B1218738) precursor for nucleotide synthesis is an intermediate of the pentose phosphate pathway, which is interconnected with amino acid metabolism. nih.gov Observing the ¹³C enrichment in these precursors allows for the quantification of the metabolic flux from amino acids to lipid and nucleic acid biosynthesis. bioforumconf.com
Quantitative Assessment of Metabolic Fluxes in Biological Systems
Beyond qualitative pathway tracing, the primary strength of using ¹³C-labeled compounds like the Algal Amino Acid Mixture lies in the ability to obtain quantitative flux data. frontiersin.orgnih.gov
Metabolic flux analysis can be performed under two different assumptions: steady-state or non-stationary (isotopically non-stationary) conditions.
Steady-State Metabolic Flux Analysis (SS-MFA): This approach assumes that the metabolic fluxes and the isotopic labeling of metabolites are constant over time. nih.gov It is suitable for systems that have reached a metabolic and isotopic equilibrium. vanderbilt.edu The distribution of ¹³C isotopomers (molecules differing only in their isotopic composition) in protein-bound amino acids is often measured as it represents a time-integrated view of the labeling state of intracellular metabolite pools. nih.govnih.gov
Isotopically Non-Stationary Metabolic Flux Analysis (INST-MFA): This method is applied to systems at a metabolic steady state but before isotopic equilibrium is reached. nih.govvanderbilt.edu By analyzing the transient changes in isotopic labeling patterns over time, INST-MFA can provide more detailed information about certain fluxes and can be applied to systems with slow turnover rates or where achieving isotopic steady state is impractical. nih.govvanderbilt.edu This approach often requires the measurement of labeling in free intracellular metabolites at multiple time points. vanderbilt.edu
The choice between SS-MFA and INST-MFA depends on the specific biological question and the experimental system. nih.gov
The raw data from mass spectrometry or NMR, which details the isotopomer distributions, must be interpreted using computational models. frontiersin.orgnih.gov These models consist of a metabolic network map and a set of algebraic or differential equations that describe the flow of carbon atoms. frontiersin.orgvanderbilt.edu
By fitting the experimentally measured isotopomer data to the model, the unknown metabolic fluxes can be estimated. nih.gov This is typically achieved through an optimization algorithm that minimizes the difference between the measured and the model-predicted labeling patterns. nih.gov
Crucially, this computational analysis also allows for the determination of confidence intervals for the estimated fluxes. nih.gov This statistical measure provides a range within which the true flux value is likely to lie, indicating the precision and reliability of the flux determination. nih.gov Various software packages are available to perform these complex calculations, making MFA a more accessible tool for the broader research community. vanderbilt.edu
Interactive Data Table: Key Precursor Amino Acids and their link to Central Metabolism
| Amino Acid | Central Metabolic Precursor | Key Pathway(s) |
| Alanine | Pyruvate (B1213749) | Glycolysis |
| Aspartate | Oxaloacetate | TCA Cycle |
| Glutamate (B1630785) | α-Ketoglutarate | TCA Cycle |
| Serine | 3-Phosphoglycerate | Glycolysis |
| Glycine | Serine | Amino Acid Metabolism |
| Phenylalanine | Phosphoenolpyruvate (B93156), Erythrose-4-phosphate | Glycolysis, Pentose Phosphate Pathway |
| Tyrosine | Phenylalanine | Amino Acid Metabolism |
| Tryptophan | Phosphoenolpyruvate, Erythrose-4-phosphate | Glycolysis, Pentose Phosphate Pathway |
| Histidine | Ribose-5-phosphate | Pentose Phosphate Pathway |
| Leucine | Acetyl-CoA, Pyruvate | Amino Acid Metabolism, Glycolysis |
| Isoleucine | Oxaloacetate, Pyruvate | TCA Cycle, Glycolysis |
| Valine | Pyruvate | Glycolysis |
Interactive Data Table: Comparison of Steady-State and Non-Stationary MFA
| Feature | Steady-State MFA (SS-MFA) | Isotopically Non-Stationary MFA (INST-MFA) |
| Isotopic State | Assumes isotopic equilibrium | Analyzes the transient phase before equilibrium |
| Sampling | Typically a single time point after reaching steady state | Multiple time points during the labeling experiment |
| Measurements | Often protein-bound amino acids | Free intracellular metabolites and/or protein-bound amino acids |
| Applicability | Systems that reach isotopic steady state relatively quickly | Systems with slow turnover, or where steady state is not practical |
| Information Yield | Robust estimation of major pathway fluxes | Can provide higher resolution for certain fluxes and information on pool sizes |
Investigation of Enzyme Activity and Regulation via Tracing
When a cell or organism is supplied with a U-¹³C algal amino acid mixture, the labeled amino acids are taken up and utilized in metabolic processes. As these amino acids are catabolized or converted into other molecules, the ¹³C atoms are incorporated into a wide range of intermediates and end-products. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to measure the isotopic enrichment and distribution (isotopomer) patterns in these metabolites. acs.orgnih.gov
The rate at which the ¹³C label appears in a product molecule is a direct function of the velocity of the enzymatic reaction(s) that produced it. This allows for a quantitative assessment of in vivo enzyme kinetics. For example, the activity of aminotransferases can be probed by monitoring the transfer of the ¹³C-labeled carbon skeleton from an amino acid like glutamate to its corresponding α-keto acid, α-ketoglutarate. nih.gov
Furthermore, this technique is invaluable for studying metabolic regulation. By altering experimental conditions, such as nutrient availability or by introducing a drug, researchers can observe corresponding changes in the labeling patterns of key metabolites. researchgate.net A shift in the flux of ¹³C through a particular pathway can indicate allosteric activation or inhibition of an enzyme or changes in its expression level. For instance, studies have used ¹³C-labeled branched-chain amino acids (BCAAs) to demonstrate that their corresponding branched-chain keto acids (BCKAs) are taken up by cells and efficiently transaminated into BCAAs, revealing the activity and regulation of BCAA aminotransferases. nih.gov
Detailed Research Findings
Isotope tracing studies utilizing ¹³C-labeled amino acids have provided significant insights into the activity and regulation of various enzymes and pathways. The following table summarizes key findings from such research.
| Labeled Precursor(s) (from mixture) | Enzyme / Pathway Investigated | Key Research Finding |
| ¹³C-Glutamate, ¹³C-Aspartate | Aspartate Aminotransferase (AAT), Malate Dehydrogenase (MDH) | In vivo ¹³C magnetization transfer spectroscopy demonstrated the chemical exchange catalyzed by these enzymes, allowing for the measurement of their pseudo-first-order rate constants under physiological conditions. nih.gov |
| ¹³C-Branched-Chain Amino Acids (BCAAs) | BCAA Metabolism | Isotope tracing showed that human cancer cells can take up unlabeled branched-chain keto acids (BCKAs) and transaminate them into BCAAs, reducing the incorporation of labeled BCAAs and demonstrating active BCAA utilization pathways. nih.gov |
| U-¹³C Algal Protein Hydrolysate | Amino Acid Metabolism | Feeding experiments in laying hens showed that the carbon skeletons of essential amino acids were largely preserved, while non-essential amino acids were subject to extensive degradation and resynthesis, revealing differences in the metabolic handling of amino acid classes. nih.gov |
| [U-¹³C]Glucose, ¹³C-Amino Acids | Central Carbon Metabolism | In heterotrophic Chlorella protothecoides, ¹³C flux analysis revealed a metabolic network comprising glycolysis, the pentose phosphate pathway, and the TCA cycle. The analysis provided evidence for the in vivo activity of phosphoenolpyruvate carboxylase and malic enzyme. researchgate.net |
Applications in Ecological and Environmental Tracing
Tracing Carbon Sources and Trophic Transfer in Food Webs
Stable isotope analysis of amino acids (Amino Acid-Compound Specific Isotope Analysis or AA-CSIA) has become a fundamental technique in food web ecology. Using U-13C algal amino acids as a labeled food source in controlled experiments or comparing the natural δ13C patterns of amino acids from field samples allows researchers to delineate the origins of organic matter and the feeding relationships among organisms. nih.govplos.orgresearchgate.net
A significant challenge in food web studies, particularly in estuarine and coastal systems, is distinguishing the contributions of aquatic (algal) and terrestrial (plant) carbon sources. nih.gov While bulk stable isotope analysis can be confounded by overlapping δ13C values, the δ13C patterns of individual amino acids provide a more robust solution. nih.govplos.org Different primary producers, such as algae, terrestrial C3 plants, and bacteria, exhibit unique δ13C "fingerprints" in their essential amino acids (EAAs). nih.govplos.orguri.edu This is because the biosynthetic pathways for these amino acids differ among these major groups, leading to distinct isotopic fractionation patterns at various metabolic branch points. nih.govplos.org
Consumers cannot synthesize EAAs de novo and must acquire them from their diet. researchgate.net Consequently, the distinct δ13C patterns of EAAs are passed from producer to consumer with minimal alteration, making them a reliable tracer of ultimate carbon sources. nih.govnih.gov For example, research has shown that algae are typically enriched in 13C in amino acids derived from the pyruvate (B1213749) group (like Alanine, Valine, and Leucine) compared to terrestrial plants. nih.govplos.org In contrast, the aromatic amino acids (Phenylalanine and Tyrosine) tend to be more 13C-depleted in algae relative to plants. plos.org By analyzing the EAA fingerprints in a consumer's tissue and comparing them to the fingerprints of potential primary producers, scientists can quantify the relative importance of algal versus terrestrial energy pathways in supporting that consumer. nih.govuri.edu
Table 1: Illustrative δ13C Patterns in Essential Amino Acids of Different Primary Producers
This table, based on findings from multiple studies, demonstrates the concept of unique isotopic "fingerprints." Values are for illustrative purposes to show relative differences.
| Essential Amino Acid | Typical Relative δ13C Value in Algae | Typical Relative δ13C Value in Terrestrial C3 Plants |
| Phenylalanine (Phe) | Depleted | Enriched |
| Valine (Val) | Enriched | Depleted |
| Leucine (Leu) | Enriched | Depleted |
| Isoleucine (Ile) | Enriched | Depleted |
| Lysine (B10760008) (Lys) | Variable | Variable |
| Threonine (Thr) | Depleted | Enriched |
This is an interactive table. Click on the headers to explore the data.
Beyond tracing carbon sources, amino acid isotopes are used to determine an organism's trophic position (its level in the food chain). nih.govfrontiersin.org This method relies on the differential isotopic fractionation of nitrogen (¹⁵N) between two groups of amino acids during metabolic processing. nih.govfrontiersin.org
"Source" Amino Acids: These, such as Phenylalanine, are metabolically inert and experience little to no ¹⁵N fractionation as they are transferred between trophic levels. They retain the baseline δ¹⁵N signature of the primary producers at the base of that specific food web. nih.govfrontiersin.org
"Trophic" Amino Acids: These, including Glutamic Acid and Alanine, undergo significant ¹⁵N enrichment with each trophic transfer due to processes like transamination. researchgate.netnih.govfrontiersin.org
By measuring the difference in δ¹⁵N between a trophic amino acid (e.g., Glutamic Acid) and a source amino acid (e.g., Phenylalanine) within an organism, scientists can calculate its trophic position with high precision, often more accurately than with bulk tissue analysis. frontiersin.org While this application primarily uses nitrogen isotopes, experiments with U-13C labeled algal amino acids help validate and refine these models by tracking the precise fate and routing of dietary amino acids within a consumer. scilit.com
Microbial Carbon Cycling and Substrate Utilization in Complex Ecosystems
Microbial communities are the primary drivers of biogeochemical cycles, responsible for the decomposition and transformation of organic matter. Tracing the flow of carbon through these complex communities is crucial for understanding ecosystem function. U-13C labeled algal amino acid mixtures are invaluable tools for investigating which microbes are active and what substrates they utilize. nih.govnih.gov
Stable Isotope Probing (SIP) is a powerful molecular technique that links microbial identity to metabolic function. nih.gov In a SIP experiment, a substrate heavily enriched in a stable isotope (like an Algal Amino Acid Mixture-U-13C) is introduced into an environment (e.g., soil, water, sediment). nih.govnih.gov Microorganisms that actively consume the labeled substrate will incorporate the heavy isotope (13C) into their cellular components, such as their DNA, RNA, and proteins. nih.gov
In Protein-SIP, after an incubation period, total proteins are extracted from the environmental sample. nih.govnih.gov Using advanced mass spectrometry, the proteins that contain 13C can be identified and quantified. nih.gov Because proteins are unique to specific organisms, researchers can identify the exact microbial taxa that consumed the labeled algal amino acids. nih.gov This approach reveals active heterotrophs in the community and can help untangle complex trophic relationships, such as identifying organisms that feed on algal exudates or decaying algal biomass. nih.gov
Table 2: Conceptual Outline of a Protein-Stable Isotope Probing (Protein-SIP) Experiment
| Step | Description | Outcome |
| 1. Incubation | An environmental sample (e.g., soil, sediment) is incubated with the Algal Amino Acid Mixture (U-13C). | Active microorganisms assimilate the 13C-labeled amino acids. |
| 2. Biomolecule Extraction | Total proteins are extracted from the sample after incubation. | A mixture of unlabeled (natural abundance) and 13C-labeled proteins is obtained. |
| 3. Mass Spectrometry Analysis | Proteins are analyzed using high-resolution mass spectrometry. | The mass shift caused by the incorporation of 13C allows for the identification of labeled peptides. |
| 4. Bioinformatic Analysis | Labeled peptide sequences are matched to a protein database. | The specific proteins that became labeled are identified, revealing the identity of the active microorganisms that consumed the substrate. |
This is an interactive table. Click on the headers to explore the data.
Understanding how organic matter is decomposed and stabilized in environments like soil and marine sediments is critical for modeling the global carbon cycle. nih.govresearchgate.net By adding a 13C-labeled source like an algal amino acid mixture, researchers can trace the path of algal-derived carbon as it is processed by microbes and incorporated into different organic matter pools. nih.govresearchgate.net For instance, studies can track the transfer of 13C from the initial labeled amino acids into microbial biomass, and subsequently into more stable, humic substances in the soil. nih.gov This allows for the quantification of decomposition rates and the efficiency with which microbial communities transform fresh organic inputs into long-term stored carbon. researchgate.net This technique has been used to show how bacterial reworking of amino acids can alter their isotopic signatures in sediments over time. frontiersin.orgresearchgate.net
Response of Algal Carbon Isotope Patterns to Environmental Conditions
The carbon isotope signature (δ13C) of algae, and consequently their amino acids, is not static. It is influenced by a range of environmental and physiological factors. copernicus.orgresearchgate.netresearchgate.net Understanding these influences is crucial for the correct interpretation of stable isotope data from natural environments. nih.gov
Key factors affecting algal δ13C values include:
CO₂ Concentration: The availability of dissolved CO₂ in the water affects the degree of isotopic fractionation during photosynthesis. At high CO₂ levels, algae can discriminate more against the heavier 13C isotope, resulting in more negative δ13C values. frontiersin.orgresearchgate.net
Growth Rate: Faster-growing algae often exhibit less fractionation, leading to more positive (less negative) δ13C values. This is because rapid carbon fixation provides less opportunity for the photosynthetic enzyme RuBisCO to select for ¹²C. frontiersin.org
Light Availability: Light intensity can influence photosynthetic rates and, therefore, carbon isotope fractionation. Studies have shown that low-light conditions can lead to higher δ13C values in benthic microalgae. researchgate.net
Nutrient Supply: Nutrient availability can impact algal growth rates and physiology, which in turn affects carbon uptake and isotopic fractionation. researchgate.net
While these factors can cause significant shifts in the bulk δ13C value of the algae, research indicates that the relative δ13C patterns among the essential amino acids (the "fingerprints") remain remarkably stable. nih.govplos.orguri.edu For example, even when the bulk δ13C value of an alga changes by several per mil due to environmental conditions, the difference in δ13C between, for example, Phenylalanine and Leucine remains consistent. nih.govplos.org This stability is what makes EAA fingerprints such a powerful tool for tracing carbon sources despite environmental variability. uri.eduresearchgate.net
Synergistic Approaches and Emerging Research Frontiers
Integration of ALGAL AMINO ACID MIXTURE (U-13C) Tracing with Multi-Omics Data
The combination of stable isotope tracing with various "omics" disciplines provides a multi-dimensional view of cellular function, connecting metabolic fluxes with the underlying molecular machinery.
Metabolomics and Fluxomics Integration
The integration of Algal Amino Acid Mixture (U-¹³C) tracing with metabolomics and fluxomics allows for a comprehensive analysis of metabolic pathways. By supplying cells or organisms with this uniformly labeled mixture, researchers can trace the incorporation of ¹³C into a wide array of downstream metabolites. This approach, often referred to as ¹³C-Metabolic Flux Analysis (¹³C-MFA), is a cornerstone for quantitatively understanding cellular metabolism. nih.govvanderbilt.edu
Recent advancements in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy have been pivotal in analyzing the complex labeling patterns that result from these experiments. nih.gov High-resolution mass spectrometry, for instance, can distinguish between different isotopologues of a metabolite, providing detailed information on the pathways through which the labeled amino acids were processed. digitellinc.com
Key Research Findings:
Mapping Metabolic Pathways: Studies have successfully used ¹³C-labeled algal amino acids to map central carbon metabolism, the tricarboxylic acid (TCA) cycle, and amino acid metabolism in various organisms. nih.govambic.orgnih.gov
Quantifying Fluxes: ¹³C-MFA allows for the calculation of intracellular metabolic fluxes, providing a quantitative measure of the rates of reactions within a metabolic network. vanderbilt.edufrontiersin.org This is crucial for identifying metabolic bottlenecks and understanding how cells adapt to different conditions.
Dynamic Labeling Analysis: Non-stationary ¹³C-MFA, which analyzes the change in isotopic labeling over time, offers a more dynamic view of metabolism and can be applied to systems that have not reached an isotopic steady state. frontiersin.org
Proteomics and Protein Turnover Studies (e.g., SILAC principles in non-human systems)
In this approach, organisms are cultured in a medium where the natural amino acids are replaced with their ¹³C-labeled counterparts from the algal mixture. nih.govcapes.gov.br As new proteins are synthesized, they incorporate these heavy amino acids. By using mass spectrometry to compare the abundance of light (unlabeled) and heavy (labeled) peptides, researchers can quantify changes in protein expression and determine the rates of protein turnover. acs.orgnih.gov
Key Research Findings:
Protein Expression Profiling: This method enables the relative quantification of thousands of proteins in a single experiment, providing a global view of the proteome's response to various stimuli or genetic modifications.
Determining Protein Half-lives: By tracking the rate of incorporation of ¹³C-labeled amino acids, the half-lives of individual proteins can be determined, offering crucial information about protein stability and degradation pathways. nih.gov
Subcellular Proteomics: The technique can be adapted to study protein synthesis and turnover within specific organelles, providing insights into localized metabolic activities. acs.org
Advanced Computational and Bioinformatic Tools for Data Analysis
The large and complex datasets generated from ¹³C tracing experiments necessitate the use of sophisticated computational and bioinformatic tools for meaningful interpretation.
Software Platforms for Metabolic Flux Analysis
A variety of software platforms have been developed to facilitate ¹³C-Metabolic Flux Analysis. These tools assist in model construction, simulation of labeling experiments, parameter fitting, and statistical analysis. nih.gov They are essential for converting raw mass spectrometry or NMR data into quantitative metabolic flux maps.
Table 1: Examples of Software for ¹³C-Metabolic Flux Analysis
| Software | Description | Key Features |
| INCA | A widely used MATLAB-based software for isotopically non-stationary and stationary MFA. researchgate.net | Supports various tracer types, provides statistical analysis of fluxes. researchgate.net |
| 13CFLUX2 | A high-performance suite for ¹³C-MFA that supports large-scale metabolic models. oup.comresearchgate.net | Offers parallel computing capabilities and a specialized language (FluxML) for model definition. oup.com |
| METRAN | A software based on the Elementary Metabolite Units (EMU) framework for efficient flux calculation. mit.edu | Provides tools for tracer experiment design and statistical analysis. mit.edu |
| FiatFlux | A user-friendly software for flux ratio analysis from ¹³C-glucose experiments, which can be adapted for other tracers. nih.gov | Features modules for calculating flux ratios and estimating net fluxes. nih.gov |
| FluxPyt | A Python-based, open-source package for stationary ¹³C-MFA. nih.gov | Offers Monte-Carlo analysis for estimating flux standard deviations and automatic flux map generation. nih.gov |
These platforms typically require a defined metabolic network model and the mass isotopomer distribution data from the labeled experiment to calculate the flux distribution that best fits the experimental data. nih.gov
Machine Learning Approaches for Isotope Pattern Recognition
The complexity of isotope labeling patterns, especially in multi-tracer experiments, presents a significant analytical challenge. Machine learning algorithms are increasingly being employed to recognize and interpret these intricate patterns within large metabolomics datasets. nih.gov
Applications of Machine Learning in Isotope Tracing:
Automated Peak Identification: Machine learning models can be trained to automatically identify and deconvolve the mass spectra of labeled and unlabeled metabolites, improving the accuracy and throughput of data processing.
Flux Estimation: Supervised machine learning methods can be used to predict metabolic flux ratios directly from mass isotopomer distributions, offering a rapid alternative to traditional iterative fitting algorithms. frontiersin.org
Biomarker Discovery: By analyzing complex labeling patterns, machine learning can help identify novel biomarkers associated with specific metabolic states or disease conditions. nih.gov
These computational advancements are critical for extracting the maximum amount of information from experiments utilizing Algal Amino Acid Mixture (U-¹³C) and for translating this data into biological insights.
Development of Novel Isotopic Labeling Strategies and Tracers
The field of metabolic research is continually evolving, with ongoing efforts to develop new isotopic labeling strategies and tracers to probe metabolism in ever-greater detail. While Algal Amino Acid Mixture (U-¹³C) is a powerful tool, its use can be complemented by other specifically designed tracers to answer more targeted questions.
For instance, researchers are designing experiments that use multiple, differentially labeled tracers simultaneously. This approach can provide more constraints on metabolic models, leading to more precise flux estimations. Furthermore, the development of tracers with labels on specific atoms within a molecule can help to elucidate the activity of particular enzymatic reactions or pathways. nih.gov The insights gained from broad-spectrum labeling with algal amino acids can guide the design of these more focused experiments, creating a powerful iterative cycle of discovery.
Challenges, Limitations, and Future Perspectives
Analytical Challenges in Low-Enrichment and Complex Matrices
One of the primary analytical hurdles arises when working with samples that have low isotopic enrichment or are embedded in complex biological matrices. In these scenarios, distinguishing the 13C-labeled amino acids from their naturally abundant 12C counterparts can be difficult. The low signal-to-noise ratio can impede accurate quantification, especially for low-abundance proteins or metabolites. acs.org
Furthermore, complex matrices, such as those derived from tissues or biofluids, introduce a high degree of chemical noise and potential for ion suppression in mass spectrometry-based analyses. acs.orgnih.gov This can interfere with the detection and accurate measurement of the labeled amino acids, leading to underestimation of their incorporation and skewed results. Overcoming these challenges often requires sophisticated sample preparation techniques to reduce matrix effects and highly sensitive analytical instrumentation with high resolution to differentiate between isotopologues. acs.orgnih.gov
Experimental Design Considerations for Robust Isotopic Data Interpretation
The design of experiments using U-13C algal amino acid mixtures is critical for obtaining robust and interpretable data. A key consideration is ensuring complete or near-complete labeling of the proteome or metabolome of interest. nih.gov Incomplete labeling can lead to an underestimation of protein or metabolite turnover rates and can complicate the interpretation of quantitative data. The time required to achieve steady-state labeling can vary significantly depending on the organism and its metabolic rate. nih.gov
Another important aspect is the choice of the appropriate labeling strategy. While uniform labeling with a U-13C mixture is a common approach, for specific research questions, other strategies like sparse labeling or the use of specific 13C-labeled amino acids might be more informative and cost-effective. nih.govnih.gov The experimental design must be carefully tailored to the biological question being addressed to ensure that the isotopic data generated can be meaningfully interpreted. nih.govrsc.org
Cost-Effectiveness and Scalability in Large-Scale Research
The cost of U-13C algal amino acid mixtures can be a significant limiting factor, particularly for large-scale research projects that require large quantities of labeled material. nih.govrsc.org While producing these mixtures from algae grown on 13CO2 is a common method, the process can be expensive. researchgate.net The cost can be a major obstacle for studies involving numerous samples or time-course experiments.
The scalability of experiments using these labeled mixtures also presents a challenge. Scaling up from small-scale cell culture experiments to larger animal models or extensive clinical studies requires proportionally larger amounts of the expensive labeled amino acids, which may not be financially feasible for many research groups. pnas.org Researchers are continuously exploring more cost-effective methods for producing 13C-labeled compounds and optimizing experimental protocols to minimize the amount of labeled material required. rsc.orgresearchgate.net
Prospects for Expanded Application in Emerging Research Fields
Despite the challenges, the future for U-13C algal amino acid mixtures is promising, with potential for expanded applications in several emerging research areas. One such area is the study of the microbiome and its interaction with the host. By tracing the flow of labeled amino acids, researchers can elucidate the metabolic contributions of different microbial species and their impact on host physiology.
Another exciting prospect lies in the field of personalized medicine. Isotope tracing studies could potentially be used to assess individual metabolic responses to different drugs or dietary interventions, leading to more tailored and effective treatments. solubilityofthings.comadesisinc.com Furthermore, advancements in analytical technologies, such as high-resolution mass spectrometry and sophisticated data analysis software, will continue to improve the sensitivity and accuracy of measurements, opening up new avenues for research that were previously inaccessible. adesisinc.comwiley.com The integration of stable isotope labeling with other "omics" technologies will provide a more holistic understanding of complex biological systems. nih.gov
Q & A
Q. How can I optimize tracer selection for parallel labeling experiments with algal amino acids (U-¹³C)?
- Methodological Answer : Use scoring systems to rank tracers by flux precision and synergy. For example, [1,6-¹³C]glucose paired with [U-¹³C]alanine improved TCA cycle resolution by 20-fold compared to single-tracer designs . Validate using in silico metabolic networks (e.g., COBRA Toolbox) to predict optimal tracer combinations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
